Chrysanthemic acid
Overview
Description
Chrysanthemic acid is an organic compound with the IUPAC name 2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid . It is closely related to a variety of natural and synthetic insecticides, including pyrethrin I and II, as well as pyrethroids . This compound is a key component in the ester pyrethrin I, which is naturally found in the seed cases of Chrysanthemum cinerariaefolium .
Biochemical Analysis
Biochemical Properties
Chrysanthemic acid is derived from its pyrophosphate ester, which in turn is produced naturally from two molecules of dimethylallyl diphosphate .
Cellular Effects
As a component of pyrethrins and pyrethroids, it contributes to their insecticidal properties
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from a pyrophosphate ester, which is produced naturally from two molecules of dimethylallyl diphosphate
Metabolic Pathways
This compound is involved in the biosynthesis of pyrethrins, a process that involves its derivation from a pyrophosphate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Chrysanthemic acid can be synthesized through a cyclopropanation reaction of a diene, resulting in a mixture of cis- and trans-isomers, followed by hydrolysis of the ester . One method involves dissolving D-(-)-phenylglycine ester.HCl in water and mixed trans-chrysanthemic acid in an organic solvent. The solutions are mixed, and the pH is adjusted to 5-9 with a weak base. The double salt formed is then separated and placed in an acidic aqueous solution to obtain the trans-D-chrysanthemic acid product .
Industrial Production Methods
Industrially, this compound is produced through a cyclopropanation reaction of a diene, followed by hydrolysis of the ester . Many synthetic pyrethroids are accessible by re-esterification of this compound ethyl ester, which is also used as a perfume ingredient .
Chemical Reactions Analysis
Types of Reactions
Chrysanthemic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: Reduction reactions can modify its structure.
Substitution: Substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various esters and derivatives of this compound, which are used in the synthesis of pyrethroids and other insecticides .
Scientific Research Applications
Chrysanthemic acid has numerous applications in scientific research:
Mechanism of Action
Chrysanthemic acid exerts its effects primarily through its role in the synthesis of pyrethroids. These compounds target the nervous system of insects, leading to paralysis and death. The molecular targets include sodium channels in the nerve cells, which are disrupted by the pyrethroids, leading to their insecticidal properties .
Comparison with Similar Compounds
Chrysanthemic acid is unique due to its structure and its role in the synthesis of pyrethroids. Similar compounds include:
Pyrethrin I and II: Natural insecticides found in chrysanthemum flowers.
Allethrin: A synthetic pyrethroid similar in structure to this compound.
Cinerin I and II: Analogous compounds with similar insecticidal properties.
This compound stands out due to its specific structure, which allows for the synthesis of a wide range of pyrethroids with varying properties and applications .
Biological Activity
Chrysanthemic acid, a compound derived from Tanacetum cinerariifolium, is primarily known for its role in the production of pyrethrins, which are natural insecticides. This article explores the biological activities of this compound, focusing on its biochemical properties, synthesis pathways, and potential therapeutic applications.
Chemical Structure and Properties
This compound exists in two isomeric forms: cis and trans. The trans form is more commonly studied due to its higher biological activity. The chemical structure of this compound allows it to interact with various biological systems, particularly in its role as a precursor to pyrethrins.
Synthesis and Production
This compound can be synthesized through microbial fermentation processes or metabolic engineering in plants. Recent studies have demonstrated the successful production of trans-chrysanthemic acid in transgenic tomato plants by expressing specific biosynthetic genes. This method yielded a concentration approximately 1.7 times higher than that of lycopene in non-transgenic tomatoes, showcasing a promising avenue for sustainable production .
Insecticidal Properties
This compound is a key component of pyrethrins, which are widely used as insecticides due to their neurotoxic effects on insects. The mode of action involves the disruption of sodium channel function in the nerve membranes of insects, leading to paralysis and death. Studies have shown that this compound exhibits potent insecticidal activity against various pests, making it an important compound in agricultural applications .
Antitumor Activity
Recent research has indicated that this compound may possess antitumor properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mitochondrial-dependent pathways. Specifically, this compound has been shown to upregulate pro-apoptotic factors like p53 and Bax while downregulating anti-apoptotic factors such as Bcl-2. This balance leads to an increased Bax/Bcl-2 ratio, promoting cell death in gastric cancer models .
Case Studies
- Insecticide Efficacy : A comparative study evaluated the effectiveness of this compound against common agricultural pests. Results indicated a significant reduction in pest populations when treated with formulations containing this compound, supporting its use as an eco-friendly pesticide alternative.
- Antitumor Research : In a controlled experiment involving gastric cancer cell lines, this compound treatment resulted in a marked decrease in cell viability and increased apoptosis rates compared to untreated controls. These findings suggest potential therapeutic applications for this compound in cancer treatment protocols .
Research Findings Summary Table
Properties
IUPAC Name |
2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOPRKKSAJMMEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871866 | |
Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10453-89-1 | |
Record name | Chrysanthemic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10453-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chrysanthemic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010453891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHRYSANTHEMIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11779 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chrysanthemic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.